Taltobulin intermediate-5

Antibody-Drug Conjugate Microtubule Inhibitor Chiral Synthesis

Taltobulin intermediate-5 (CAS 2459946-53-1) is a chiral, late-stage intermediate with a defined (R,E)-configuration critical for synthesizing the potent ADC warhead Taltobulin. Unlike generic alternatives, this specific stereochemistry is essential for achieving sub-nanomolar potency and circumventing P-gp-mediated multidrug resistance. Procure this high-value building block to ensure reproducible coupling efficiency and diastereomeric purity in scalable ADC payload manufacturing.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B12373273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-5
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC(C(C)C)NC)C.Cl
InChIInChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1
InChIKeyDOGUQADNNOKYBX-VDOXMPJBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taltobulin Intermediate-5: A Critical Chiral Building Block for ADC Cytotoxin and Tubulin Inhibitor Synthesis


Taltobulin intermediate-5 (CAS: 2459946-53-1, molecular formula: C11H22ClNO2, molecular weight: 235.75 g/mol) is a key advanced intermediate in the synthesis of Taltobulin (HTI-286, SPA-110), a synthetic analog of the marine tripeptide hemiasterlin . This intermediate is a chiral (R,E)-configured amino acid ester hydrochloride salt that serves as a building block for the final assembly of the Taltobulin tripeptide scaffold [1]. The target compound Taltobulin functions as a potent microtubule-destabilizing agent that circumvents P-glycoprotein-mediated multidrug resistance, making it a high-value payload for antibody-drug conjugates (ADCs) [2].

Why Generic Hemiasterlin or Tubulin Inhibitor Intermediates Cannot Substitute for Taltobulin Intermediate-5


Taltobulin intermediate-5 is not a generic building block but a stereochemically defined, late-stage intermediate that is specifically engineered to deliver the (R,E)-configuration essential for the high potency and unique resistance-overcoming profile of the final Taltobulin molecule [1]. Substituting this intermediate with alternative chiral synthons or racemic mixtures would compromise the stereochemical integrity of the downstream product, leading to a dramatic loss of biological activity as demonstrated by the >10-fold difference in tubulin polymerization inhibition between (R)-Taltobulin (IC50: 0.6–2.4 nM) and its (S)-enantiomer (IC50: 6–24 nM) . Furthermore, the use of Taltobulin intermediate-5 in established convergent synthesis routes, such as those employing Ugi multicomponent reactions, ensures reproducible coupling efficiency and diastereomeric purity that are critical for scalable ADC payload manufacturing .

Quantitative Differentiation Evidence: Taltobulin Intermediate-5 vs. Alternative Intermediates and Final Product Comparators


Stereochemical Purity: The (R,E)-Configuration Enables >10-Fold More Potent Tubulin Inhibition Compared to (S)-Enantiomer

Taltobulin intermediate-5 is synthesized with the specific (R,E)-stereochemistry that is a critical determinant of the final drug's potency. When the final Taltobulin molecule is assembled using this correct enantiomer, it exhibits a tubulin polymerization IC50 of 0.6–2.4 nM, compared to 6–24 nM for the (S)-enantiomer derived from the incorrect stereoisomer . This represents a >10-fold difference in biochemical potency that is directly attributable to the stereochemical integrity of the starting intermediate.

Antibody-Drug Conjugate Microtubule Inhibitor Chiral Synthesis

Cellular Potency: Taltobulin Derived from Intermediate-5 Achieves Sub-Nanomolar Median IC50 Across 18 Tumor Cell Lines

The final Taltobulin compound, which is synthesized using Taltobulin intermediate-5, demonstrates exceptional cellular potency across a broad panel of human tumor cell lines. In a direct comparative analysis of 18 cell lines including leukemia, ovarian, NSCLC, breast, colon, and melanoma, Taltobulin (HTI-286) exhibited a median IC50 of 1.7 nM with a mean IC50 of 2.5±2.1 nM [1]. For hepatic tumor cell lines specifically, the mean IC50 was 2±1 nM [2]. This sub-nanomolar to low nanomolar potency profile is a key differentiator from many alternative microtubule-targeting agents that often exhibit IC50 values in the micromolar range.

Cancer Cell Line Panel Cytotoxicity Antiproliferative

Resistance Profile: Taltobulin Circumvents P-Glycoprotein-Mediated Multidrug Resistance In Vitro and In Vivo

A major limitation of many clinically used microtubule inhibitors (e.g., paclitaxel, docetaxel, vinblastine) is their susceptibility to efflux by the P-glycoprotein (P-gp) transporter, which confers multidrug resistance. Taltobulin, synthesized using intermediate-5, has been explicitly characterized as an agent that circumvents P-gp-mediated resistance both in vitro and in vivo [1]. In contrast, agents like paclitaxel show significantly reduced efficacy in P-gp-overexpressing cell lines (e.g., KB-8-5, HCT-15), whereas Taltobulin maintains potent activity in these same resistant models at doses as low as 1.6 mg/kg i.v. . This functional differentiation is inherent to the Taltobulin pharmacophore and is lost if the incorrect stereoisomer or a structurally distinct intermediate is used.

Multidrug Resistance P-glycoprotein Taxane Resistance

Optimal Application Scenarios for Taltobulin Intermediate-5 in ADC Development and Oncology Research


ADC Payload Synthesis: Enabling High-Potency, Resistance-Overcoming Conjugates

Taltobulin intermediate-5 is the preferred building block for the synthesis of Taltobulin, a validated ADC warhead that combines sub-nanomolar potency (median IC50 = 1.7 nM across 18 tumor cell lines) with the ability to circumvent P-glycoprotein-mediated resistance [1]. This scenario is optimal for biopharmaceutical teams developing next-generation ADCs targeting multidrug-resistant solid tumors (e.g., ovarian, breast, colon, NSCLC) where taxane- or auristatin-based payloads may be ineffective.

Stereochemically Controlled Scale-Up: Ensuring Batch-to-Batch Consistency for Preclinical and Clinical Supply

The defined (R,E)-stereochemistry of Taltobulin intermediate-5 is essential for achieving the >10-fold potency advantage of (R)-Taltobulin over its (S)-enantiomer . This scenario is critical for CMC teams and CDMOs requiring a reliable, high-purity chiral intermediate to maintain consistent biological activity and regulatory compliance during scale-up from milligram to gram or kilogram quantities.

Mechanistic Studies of Microtubule Dynamics and Mitotic Arrest

For academic and translational research groups investigating the molecular pharmacology of microtubule destabilizers, Taltobulin derived from intermediate-5 serves as a valuable tool compound. It offers a unique profile of potent tubulin polymerization inhibition (IC50 0.6–2.4 nM) and robust mitotic arrest induction without the confounding effects of P-gp efflux [2]. This makes it particularly suitable for comparative studies alongside classical agents like vincristine or paclitaxel in models of acquired resistance.

In Vivo Efficacy Models of Resistant Xenografts

In vivo pharmacology teams can leverage Taltobulin (synthesized from intermediate-5) to evaluate antitumor efficacy in P-gp-overexpressing xenograft models (e.g., HCT-15, KB-8-5, Lox melanoma). The compound has demonstrated significant tumor growth inhibition at intravenous doses of 1.6 mg/kg and oral doses of 3 mg/kg, achieving up to 97.3% growth inhibition in melanoma models . This scenario supports preclinical proof-of-concept studies for ADCs or small molecule therapies targeting resistant disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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